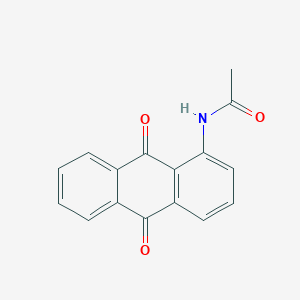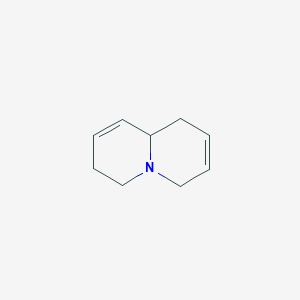
4,6,7,9a-tetrahydro-1H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7,9a-tetrahydro-1H-quinolizine is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 4,6,7,9a-tetrahydro-1H-quinolizine is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways and enzymes involved in cellular processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
生化学的および生理学的効果
4,6,7,9a-tetrahydro-1H-quinolizine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been found to improve cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, it has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
実験室実験の利点と制限
The use of 4,6,7,9a-tetrahydro-1H-quinolizine in lab experiments has several advantages. It is a relatively easy compound to synthesize, making it readily available for research purposes. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to its use. The mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to extrapolate its effects to the whole organism.
将来の方向性
There are several future directions for research on 4,6,7,9a-tetrahydro-1H-quinolizine. One potential direction is to study its effects on various signaling pathways and enzymes involved in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of the compound. Furthermore, more studies are needed to investigate the potential use of 4,6,7,9a-tetrahydro-1H-quinolizine in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, more research is needed to investigate the potential side effects of the compound and to determine safe dosages for therapeutic use.
合成法
4,6,7,9a-tetrahydro-1H-quinolizine can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and other methods. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize 4,6,7,9a-tetrahydro-1H-quinolizine.
科学的研究の応用
4,6,7,9a-tetrahydro-1H-quinolizine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
特性
CAS番号 |
1004-92-8 |
|---|---|
製品名 |
4,6,7,9a-tetrahydro-1H-quinolizine |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
4,6,7,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |
InChIキー |
CJUQLGSHASMMRU-UHFFFAOYSA-N |
SMILES |
C1CN2CC=CCC2C=C1 |
正規SMILES |
C1CN2CC=CCC2C=C1 |
同義語 |
3,6,9,9a-Tetrahydro-4H-quinolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



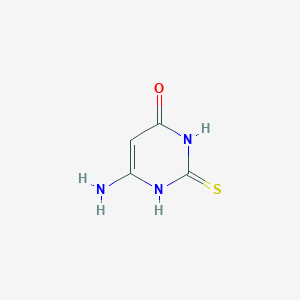
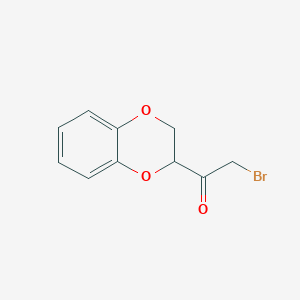
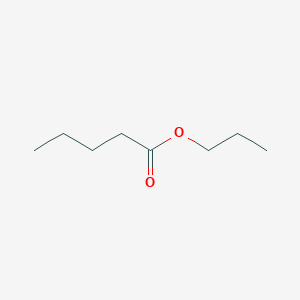
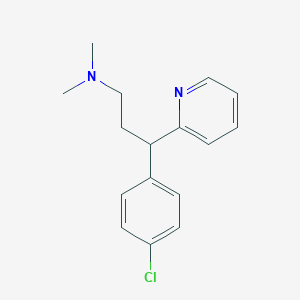
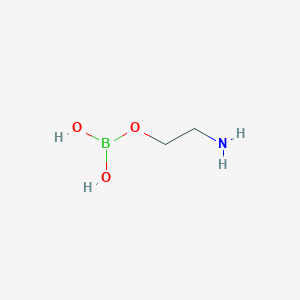
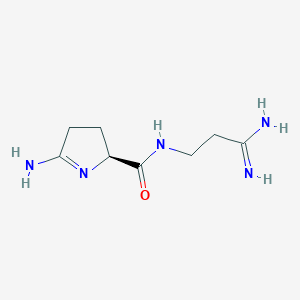
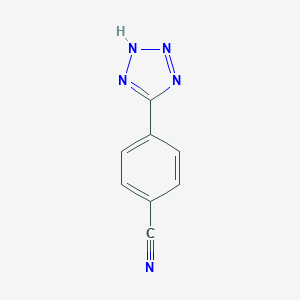

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
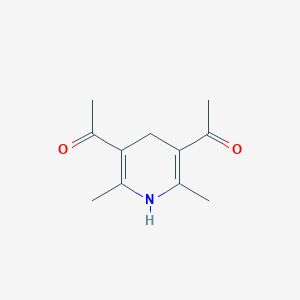
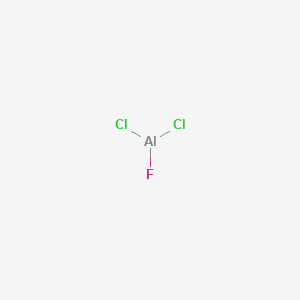

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
